molecular formula C27H17N5Na2O8S B1498401 disodium;3-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-2,6-dihydroxybenzoate CAS No. 72207-95-5

disodium;3-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-2,6-dihydroxybenzoate

Cat. No.: B1498401
CAS No.: 72207-95-5
M. Wt: 617.5 g/mol
InChI Key: HWMSOVGCOJHRML-UHFFFAOYSA-L
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Description

disodium;3-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-2,6-dihydroxybenzoate is a complex organic compound. It is characterized by its intricate structure, which includes multiple aromatic rings and functional groups such as amino, hydroxy, and sulfo groups. This compound is often used in various scientific and industrial applications due to its unique chemical properties.

Properties

CAS No.

72207-95-5

Molecular Formula

C27H17N5Na2O8S

Molecular Weight

617.5 g/mol

IUPAC Name

disodium;3-[[4-[(7-amino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-2,6-dihydroxybenzoate

InChI

InChI=1S/C27H19N5O8S.2Na/c28-14-6-5-13-11-22(41(38,39)40)24(25(34)17(13)12-14)32-30-19-8-7-18(15-3-1-2-4-16(15)19)29-31-20-9-10-21(33)23(26(20)35)27(36)37;;/h1-12,33-35H,28H2,(H,36,37)(H,38,39,40);;/q;2*+1/p-2

InChI Key

HWMSOVGCOJHRML-UHFFFAOYSA-L

SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C(C(=C(C=C5)O)C(=O)[O-])O.[Na+].[Na+]

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2N=NC3=C(C=C4C=CC(=CC4=C3O)N)S(=O)(=O)[O-])N=NC5=C(C(=C(C=C5)O)C(=O)[O-])O.[Na+].[Na+]

Other CAS No.

72207-95-5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the diazotization of 2-amino benzoic acid, followed by coupling with 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid . The reaction conditions often require controlled temperatures and pH levels to ensure the stability of the diazonium salts and the successful coupling of the aromatic rings.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions. The use of continuous flow reactors can help in maintaining the required reaction conditions and improving the yield. Catalysts and solvents are often employed to enhance the reaction rates and ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

This compound has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets. The azo groups can participate in redox reactions, while the sulfo and hydroxy groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can affect enzyme activity, cellular signaling pathways, and other biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of functional groups in benzoic acid, 3-[2-[4-[2-(7-amino-1-hydroxy-3-sulfo-2-naphthalenyl)diazenyl]-1-naphthalenyl]diazenyl]-2,6-dihydroxy-, sodium salt (1:2) allows it to participate in a wide range of chemical reactions and interact with various biological targets. This makes it a valuable compound in both research and industrial applications.

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